![molecular formula C32H52N4O4 B13409849 Methyl 3-[18-(3-methoxy-3-oxopropyl)-3,8,13,17-tetramethyl-1,2,3,4,5,6,9,10,11,12,13,14,15,16,19,20,21,22,23,24-icosahydroporphyrin-2-yl]propanoate](/img/structure/B13409849.png)
Methyl 3-[18-(3-methoxy-3-oxopropyl)-3,8,13,17-tetramethyl-1,2,3,4,5,6,9,10,11,12,13,14,15,16,19,20,21,22,23,24-icosahydroporphyrin-2-yl]propanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 3-[18-(3-methoxy-3-oxopropyl)-3,8,13,17-tetramethyl-1,2,3,4,5,6,9,10,11,12,13,14,15,16,19,20,21,22,23,24-icosahydroporphyrin-2-yl]propanoate: is a complex organic compound with a unique structure that includes a porphyrin core. Porphyrins are a group of heterocyclic macrocycle organic compounds, which play a crucial role in various biological systems, such as hemoglobin and chlorophyll.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-[18-(3-methoxy-3-oxopropyl)-3,8,13,17-tetramethyl-1,2,3,4,5,6,9,10,11,12,13,14,15,16,19,20,21,22,23,24-icosahydroporphyrin-2-yl]propanoate involves multiple steps, including the formation of the porphyrin core and subsequent functionalization
Industrial Production Methods
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy-oxopropyl group.
Reduction: Reduction reactions can occur at various positions on the porphyrin ring.
Substitution: The compound can participate in substitution reactions, especially at the ester and methoxy-oxopropyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols or amines.
科学的研究の応用
Methyl 3-[18-(3-methoxy-3-oxopropyl)-3,8,13,17-tetramethyl-1,2,3,4,5,6,9,10,11,12,13,14,15,16,19,20,21,22,23,24-icosahydroporphyrin-2-yl]propanoate has various applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential role in biological systems, particularly in mimicking natural porphyrins.
Medicine: Investigated for its potential therapeutic applications, including as a photosensitizer in photodynamic therapy.
Industry: Utilized in the development of new materials and catalysts.
作用機序
The mechanism of action of Methyl 3-[18-(3-methoxy-3-oxopropyl)-3,8,13,17-tetramethyl-1,2,3,4,5,6,9,10,11,12,13,14,15,16,19,20,21,22,23,24-icosahydroporphyrin-2-yl]propanoate involves its interaction with molecular targets and pathways similar to those of natural porphyrins. It can bind to metal ions, participate in electron transfer reactions, and interact with biological macromolecules.
類似化合物との比較
Similar Compounds
- Methyl 4-[(3-methoxy-3-oxopropyl)thio]-3-nitrobenzoate
- Methyl 3-[(3-methoxy-3-oxopropyl)sulfanyl]propanoate
- Methyl 3-[(3-methoxy-3-oxopropyl)(methyl)amino]propanoate
- Methyl N-(3-methoxy-3-oxopropyl)-N-methyl-beta-alaninate
Uniqueness
What sets Methyl 3-[18-(3-methoxy-3-oxopropyl)-3,8,13,17-tetramethyl-1,2,3,4,5,6,9,10,11,12,13,14,15,16,19,20,21,22,23,24-icosahydroporphyrin-2-yl]propanoate apart is its porphyrin core, which imparts unique chemical and biological properties. This makes it particularly valuable in applications requiring specific interactions with metal ions and biological macromolecules.
特性
分子式 |
C32H52N4O4 |
|---|---|
分子量 |
556.8 g/mol |
IUPAC名 |
methyl 3-[18-(3-methoxy-3-oxopropyl)-3,8,13,17-tetramethyl-1,2,3,4,5,6,9,10,11,12,13,14,15,16,19,20,21,22,23,24-icosahydroporphyrin-2-yl]propanoate |
InChI |
InChI=1S/C32H52N4O4/c1-17-11-22-14-27-19(3)23(7-9-31(37)39-5)29(35-27)16-30-24(8-10-32(38)40-6)20(4)28(36-30)15-26-18(2)12-21(34-26)13-25(17)33-22/h11,18-19,21-23,25-30,33-36H,7-10,12-16H2,1-6H3 |
InChIキー |
PBPOCSIWXXMFTQ-UHFFFAOYSA-N |
正規SMILES |
CC1CC2CC3C(=CC(N3)CC4C(C(C(N4)CC5C(=C(C(N5)CC1N2)C)CCC(=O)OC)CCC(=O)OC)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![alpha,alpha'-[(Methylimino)di-2,1-ethanediyl]bis-benzenemethanol](/img/structure/B13409772.png)
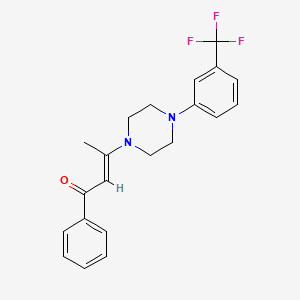
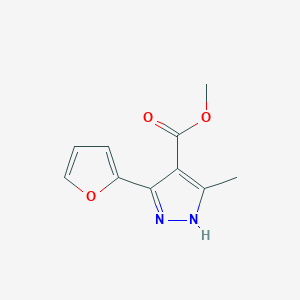
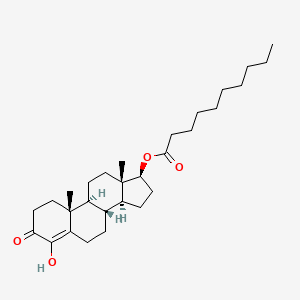
![2,2'-[(4-Amino-3-nitrophenyl)imino]bisethanol](/img/structure/B13409789.png)
![1-(Pyridin-3-ylmethyl)-4-([6-(trifluoromethyl)pyridin-3-YL]methyl)-1,4-diazepan-5-one](/img/structure/B13409797.png)

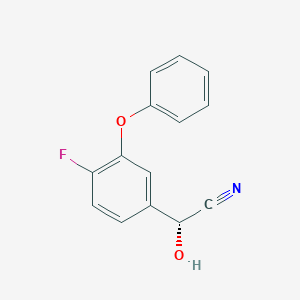


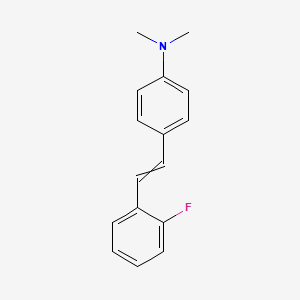
![[(6S,9R,10S,11S,13S,14S,16R,17R)-6,9-difluoro-11-hydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] acetate](/img/structure/B13409847.png)

![10-Descarboxymethyl-10-[2-[(diphosphonomethyl)amino)-2-oxoethyl]-DOTA](/img/structure/B13409856.png)
